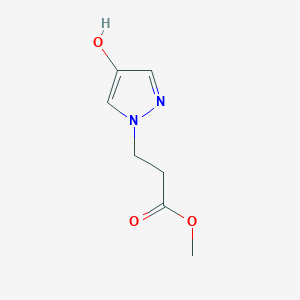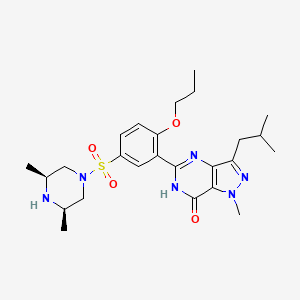
プロポキシフェニルイソブチルアイルデナフィル
概要
説明
Propoxyphenyl isobutyl aildenafil is a synthetic analogue of sildenafil, the active ingredient in the erectile dysfunction drug Viagra. This compound was discovered in trace quantities in health supplements and has been identified as an adulterant. It is structurally similar to sildenafil but contains additional functional groups that differentiate it from the parent compound .
科学的研究の応用
Propoxyphenyl isobutyl aildenafil has several scientific research applications:
作用機序
Target of Action
Propoxyphenyl isobutyl aildenafil, similar to sildenafil, primarily targets an enzyme known as phosphodiesterase type 5 (PDE-5) . This enzyme is found in high concentrations in the smooth muscle of the corpus cavernosum, a region of the penis, and in the pulmonary vasculature .
Mode of Action
The compound works by inhibiting the action of PDE-5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which then activates the enzyme guanylate cyclase. This results in increased levels of cGMP, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE-5, propoxyphenyl isobutyl aildenafil enhances the effect of NO, causing increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Biochemical Pathways
The primary biochemical pathway affected by propoxyphenyl isobutyl aildenafil is the nitric oxide/cGMP pathway . By inhibiting PDE-5, the compound prevents the breakdown of cGMP, leading to an increase in its levels. This results in the relaxation of smooth muscle and vasodilation in the pulmonary bed and the systemic circulation to a lesser degree .
Pharmacokinetics
Sildenafil shows rapid absorption and elimination, with a median time to maximum serum concentration of 1 hour and mean terminal half-lives of 2.75 and 3.26 hours . The mean maximum concentration is proportional to the dose in the range of 30 to 60 mg .
Result of Action
The molecular and cellular effects of propoxyphenyl isobutyl aildenafil’s action primarily involve the relaxation of smooth muscle in the corpus cavernosum and the pulmonary vasculature. This leads to an increase in blood flow to these areas, which can help in conditions like erectile dysfunction and pulmonary arterial hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of propoxyphenyl isobutyl aildenafil. For instance, the presence of the compound in health supplements suggests that its bioavailability and efficacy could be affected by factors such as the formulation of the supplement, the presence of other ingredients, and the conditions under which the supplement is stored . Additionally, behaviors, nutrition, and chemicals and industrial pollutants can affect cellular epigenetics and hence, human health .
生化学分析
Biochemical Properties
Propoxyphenyl isobutyl aildenafil plays a role in biochemical reactions primarily as a PDE-5 inhibitor. PDE-5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that regulates blood flow in the penis. By inhibiting PDE-5, propoxyphenyl isobutyl aildenafil increases the levels of cGMP, leading to enhanced blood flow and improved erectile function . The compound interacts with the active site of PDE-5, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Cellular Effects
Propoxyphenyl isobutyl aildenafil affects various types of cells, particularly smooth muscle cells in the vascular system. By inhibiting PDE-5, the compound increases cGMP levels, leading to relaxation of smooth muscle cells and vasodilation . This effect is crucial for its role in treating erectile dysfunction. Additionally, propoxyphenyl isobutyl aildenafil may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of cGMP and other related molecules .
Molecular Mechanism
The molecular mechanism of propoxyphenyl isobutyl aildenafil involves its binding to the active site of PDE-5. This binding inhibits the enzyme’s activity, preventing the breakdown of cGMP . The increased levels of cGMP activate protein kinase G (PKG), which phosphorylates various target proteins, leading to smooth muscle relaxation and vasodilation . The compound’s structure allows it to fit into the PDE-5 active site, forming stable interactions that inhibit the enzyme’s function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propoxyphenyl isobutyl aildenafil have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that propoxyphenyl isobutyl aildenafil can maintain its inhibitory effects on PDE-5, leading to sustained increases in cGMP levels and prolonged vasodilation
Dosage Effects in Animal Models
The effects of propoxyphenyl isobutyl aildenafil vary with different dosages in animal models. At low doses, the compound effectively inhibits PDE-5 and increases cGMP levels, leading to improved erectile function without significant adverse effects . At higher doses, propoxyphenyl isobutyl aildenafil may cause toxic effects, including cardiovascular complications and potential hepatotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Propoxyphenyl isobutyl aildenafil is metabolized primarily in the liver, where it undergoes oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites are then excreted through the kidneys. The compound’s metabolism may affect its pharmacokinetics and overall efficacy, as the metabolites may have different pharmacological properties compared to the parent compound . Understanding the metabolic pathways of propoxyphenyl isobutyl aildenafil is crucial for predicting its behavior in vivo and potential drug interactions.
Transport and Distribution
Within cells and tissues, propoxyphenyl isobutyl aildenafil is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, propoxyphenyl isobutyl aildenafil can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its pharmacological effects . The distribution of the compound within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
Propoxyphenyl isobutyl aildenafil’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can modulate various cellular processes . Post-translational modifications and targeting signals may direct propoxyphenyl isobutyl aildenafil to these compartments, affecting its activity and function . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
化学反応の分析
Propoxyphenyl isobutyl aildenafil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Propoxyphenyl isobutyl aildenafil is similar to other sildenafil analogues, such as:
Thiohomosildenafil: Contains a thio group instead of a propoxy group.
Propoxyphenyl thiohomosildenafil: Similar structure but with a thio group attached to the phenyl ring.
Propoxyphenyl hydroxyethylthiosildenafil: Contains both propoxy and hydroxyethyl groups.
These compounds share a common mechanism of action but differ in their chemical structures and potentially their pharmacological profiles .
特性
IUPAC Name |
5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O4S/c1-7-10-35-21-9-8-18(36(33,34)31-13-16(4)26-17(5)14-31)12-19(21)24-27-22-20(11-15(2)3)29-30(6)23(22)25(32)28-24/h8-9,12,15-17,26H,7,10-11,13-14H2,1-6H3,(H,27,28,32)/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXXDTKNRRFIAV-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(NC(C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C[C@H](N[C@H](C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621873-33-3 | |
| Record name | Propoxyphenyl isobutyl aildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621873333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPOXYPHENYL ISOBUTYL AILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PRE1787L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were employed to identify and characterize propoxyphenyl isobutyl aildenafil in the health supplement?
A1: The research article focuses on utilizing high-resolution Orbitrap mass spectrometry to elucidate the structure of propoxyphenyl isobutyl aildenafil. [] This technique allows for accurate mass determination and fragmentation pattern analysis, enabling the identification of the unknown compound within the health supplement. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


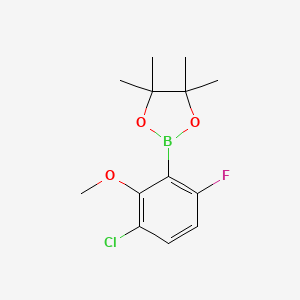
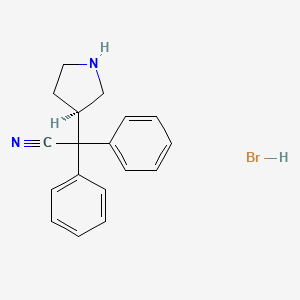
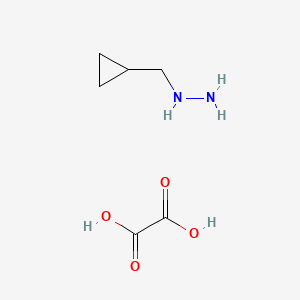
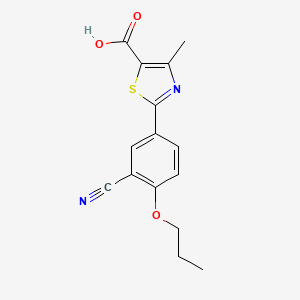
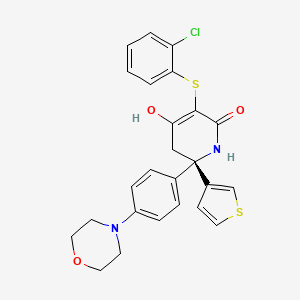
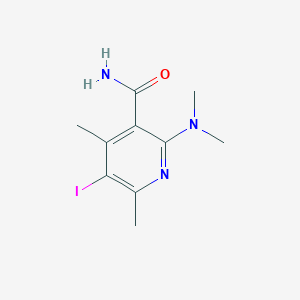
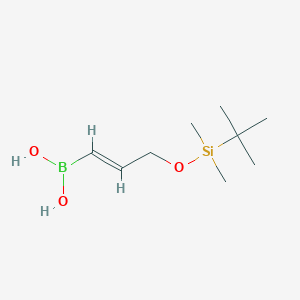
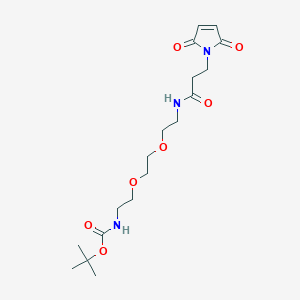
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)
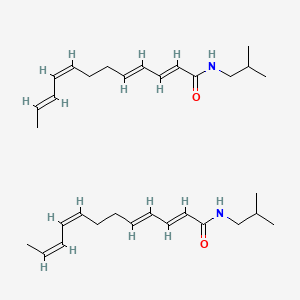
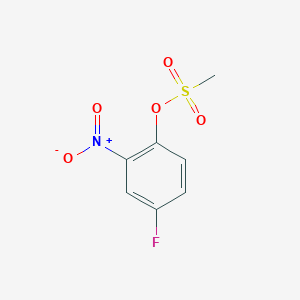
![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)
